2-[(2-Bromophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Overview
Description
2-[(2-Bromophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a bromophenyl group, a methylsulfanyl group, and a phenylpiperazinyl group
Preparation Methods
The synthesis of 2-[(2-Bromophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2-bromobenzyl chloride with thiourea to form 2-bromobenzyl isothiocyanate, which is then reacted with 4-phenylpiperazine to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-Bromophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring is known to interact with neurotransmitter receptors, which may contribute to its biological effects.
Comparison with Similar Compounds
Similar compounds include:
- 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
- 2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
- 2-[(2-Iodophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
These compounds share similar structures but differ in the halogen atom attached to the phenyl group. The uniqueness of 2-[(2-Bromophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone lies in its specific bromine substitution, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2OS/c20-18-9-5-4-6-16(18)14-24-15-19(23)22-12-10-21(11-13-22)17-7-2-1-3-8-17/h1-9H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUDIDZQAMSAMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSCC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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